olmesartan medoxomil impurity V
Overview
Description
Olmesartan medoxomil impurity V is a process-related impurity found in the synthesis of olmesartan medoxomil, an angiotensin II receptor blocker used primarily for the treatment of hypertension. This impurity is formed during the manufacturing process and needs to be controlled to ensure the safety and efficacy of the final pharmaceutical product.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olmesartan medoxomil impurity V involves multiple steps, including the formation of key intermediates. One common method involves the use of triphenylmethyl as a protecting group for the tetrazole ring. The process typically includes:
Formation of the Tetrazole Ring: This step involves the reaction of biphenyl derivatives with azides under acidic conditions to form the tetrazole ring.
Protection of the Tetrazole Ring: The tetrazole ring is protected using triphenylmethyl chloride in the presence of a base such as sodium hydride.
Formation of the Medoxomil Ester: The protected tetrazole intermediate is then reacted with medoxomil chloride under basic conditions to form the medoxomil ester.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the impurity .
Chemical Reactions Analysis
Types of Reactions
Olmesartan medoxomil impurity V undergoes several types of chemical reactions, including:
Oxidation: The impurity can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the tetrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original impurity. These products are often analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures .
Scientific Research Applications
Olmesartan medoxomil impurity V has several scientific research applications:
Chemistry: Used as a reference standard in the development and validation of analytical methods for the detection and quantification of impurities in pharmaceutical products.
Biology: Studied for its potential biological effects and interactions with biological molecules.
Medicine: Research into the safety and efficacy of olmesartan medoxomil includes studies on its impurities to ensure that they do not pose significant risks to patients.
Industry: Used in the quality control processes of pharmaceutical manufacturing to ensure the purity of the final product
Mechanism of Action
The mechanism of action of olmesartan medoxomil impurity V is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. it is structurally related to olmesartan medoxomil, which acts as an angiotensin II receptor blocker. Olmesartan medoxomil blocks the binding of angiotensin II to the AT1 receptor, preventing vasoconstriction and reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
- Olmesartan Medoxomil Impurity A
- Olmesartan Medoxomil Impurity B
- Olmesartan Medoxomil Impurity C
- Olmesartan Medoxomil Impurity D
- Olmesartan Medoxomil Impurity E
Uniqueness
Olmesartan medoxomil impurity V is unique due to its specific structural characteristics and formation pathway. Unlike other impurities, it involves the protection of the tetrazole ring with a triphenylmethyl group, which is a distinctive feature .
Properties
IUPAC Name |
ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H42N6O2/c1-5-18-40-46-41(32(3)4)42(44(52)53-6-2)50(40)31-33-27-29-34(30-28-33)38-25-16-17-26-39(38)43-47-48-49-51(43)45(35-19-10-7-11-20-35,36-21-12-8-13-22-36)37-23-14-9-15-24-37/h7-17,19-30H,3,5-6,18,31H2,1-2,4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJRDOJKZHVLSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H42N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001101778 | |
Record name | Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157356-74-6 | |
Record name | Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157356-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(1-methylethenyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001101778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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